molecular formula C12H8O6 B1581654 7-Acetoxycoumarin-3-carboxylic acid CAS No. 81017-23-4

7-Acetoxycoumarin-3-carboxylic acid

Cat. No.: B1581654
CAS No.: 81017-23-4
M. Wt: 248.19 g/mol
InChI Key: JPSXXVSPZSKYBA-UHFFFAOYSA-N
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Description

7-Acetoxycoumarin-3-carboxylic acid is a chemical compound with the molecular formula C12H8O6. It belongs to the class of coumarins, which are benzopyrone derivatives known for their diverse biological activities. This compound is particularly noted for its fluorescence properties, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxycoumarin-3-carboxylic acid typically involves the acetylation of 7-hydroxycoumarin-3-carboxylic acid. One common method includes the reaction of 7-hydroxycoumarin-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxycoumarin-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

7-acetyloxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O6/c1-6(13)17-8-3-2-7-4-9(11(14)15)12(16)18-10(7)5-8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXXVSPZSKYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350911
Record name 7-Acetoxycoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81017-23-4
Record name 7-Acetoxycoumarin-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 7-acetoxycoumarin-3-carboxylic acid used to study enzymes?

A1: this compound serves as a valuable tool for studying enzymes with deacetylase activity. This compound acts as a substrate, meaning it is modified by the enzyme being studied. Specifically, deacetylases remove an acetyl group from this compound. This reaction can be easily monitored as it causes a change in fluorescence, allowing researchers to measure enzyme activity. For example, in one study, researchers used this compound to investigate the activity of AaPgaB, a de-N-acetylase enzyme produced by the bacterium Aggregatibacter actinomycetemcomitans []. This bacterium is implicated in periodontal disease, making AaPgaB a potential target for novel therapies. By using this compound, researchers can gain a deeper understanding of how AaPgaB functions and potentially develop drugs that inhibit its activity.

Q2: Beyond bacterial enzymes, are there other applications for this compound in enzyme research?

A2: Yes, this compound has been used to study a variety of enzymes, including carbonic anhydrases. These enzymes are found in various organisms and are involved in diverse physiological processes, such as CO2 transport and pH regulation. Researchers investigated the ability of carbonic anhydrases from different sources (spinach leaves, Chlamydomonas reinhardtii, and bovine erythrocytes) to hydrolyze this compound []. This study revealed interesting differences in substrate specificity among these enzymes. While the spinach carbonic anhydrase could not hydrolyze this compound, the enzymes from C. reinhardtii and bovine erythrocytes showed varying degrees of activity. These findings highlight the usefulness of this compound in characterizing enzyme activity and understanding their substrate preferences.

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